4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a methoxyphenylsulfonyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinoxalinone Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions using butanoyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenylsulfonyl Group: This step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenylsulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted quinoxalinone derivatives.
Scientific Research Applications
4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The methoxyphenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The quinoxalinone core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one: shares similarities with other quinoxalinone derivatives and sulfonyl-containing compounds.
4-methoxyphenylsulfonyl derivatives: These compounds have similar functional groups but differ in their core structures.
Uniqueness
- The combination of a quinoxalinone core with a methoxyphenylsulfonyl group makes this compound unique, providing a distinct set of chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-14-8-10-15(11-9-14)27(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHUYWLPDVLKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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